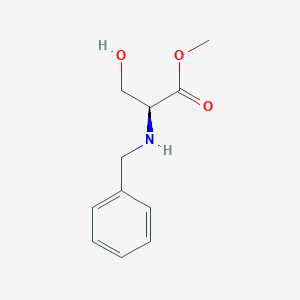

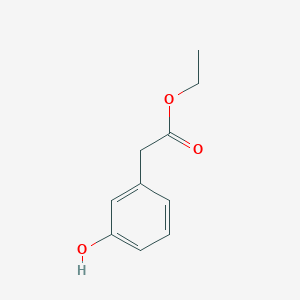

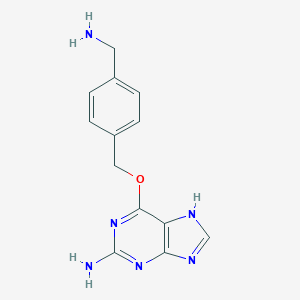

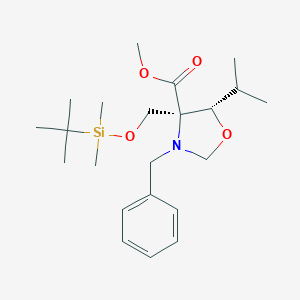

6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine

描述

“6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine” is a compound that falls within the broader class of purine derivatives. These compounds have attracted interest due to their wide range of potential biological activities and their presence in many bioactive molecules. The compound’s structure is indicative of its potential for interaction with various biological targets through multiple binding modes.

Synthesis Analysis

The synthesis of purine derivatives like “6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine” often involves multi-step reactions that can include N-alkylation, amidation, and various substitutions at the purine ring. For instance, N-methoxy-9-methyl-9H-purin-6-amines, carrying various substituents, were synthesized by N-methylation of known 6-chloropurines, demonstrating the versatility of purine chemistry (Roggen & Gundersen, 2008).

Molecular Structure Analysis

The molecular structure of purine derivatives is critical in determining their biological activity. For example, the synthesis and structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one provided insights into the arrangement of purine rings and substituents, highlighting the importance of molecular configuration in the activity of purine compounds (Hwang et al., 2006).

Chemical Reactions and Properties

Purine derivatives undergo various chemical reactions, including tautomerism, alkylation, and hydrolysis, which are crucial for their chemical diversity and biological activities. The synthesis, acidity constants, and tautomeric structure of diazonium coupling products of 2-(Benzylsulfanyl)-7H-purin-6-one showcased these reactions’ importance in modulating the compounds’ properties (Darwish et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for the compound's application and handling. Studies focusing on the synthesis and molecular structure analysis contribute to understanding these properties, which are vital for the compound's development and application in various fields.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interactions with biological molecules, are pivotal in determining the utility of purine derivatives. The synthesis and characterisation of N-glycosyl amines from reactions between various substrates highlight the chemical versatility and potential utility of these compounds in designing new molecules with desired properties (Das et al., 2001).

科学研究应用

Hypoxia-targeted prodrug inhibitor : It acts as a hypoxia-targeted prodrug inhibitor of O6-alkylguanine-DNA alkyltransferase, which can enhance drug delivery to solid tumors (Zhu et al., 2012).

Synthesis of acyclic nucleoside and nucleotide analogs : It is utilized in the synthesis of acyclic nucleoside and nucleotide analogs (Janeba et al., 2000).

Quantifying MGMT status : 6-benzyloxy-9H-purin-2-ylamine derivatives can be used to quantify the MGMT status of tumor and non-target tissue in vivo (Schirrmacher et al., 2002).

Novel purin-6-yl conjugates research : Novel purin-6-yl conjugates with heterocyclic amines linked via 6-aminohexanoyl fragment have applications in scientific research (Krasnov et al., 2015).

Oxidation of secondary benzylic amines : Singlet oxygen can efficiently oxidize secondary benzylic amines to imines, useful in synthesizing C1- and N-functionalized benzylic amines (Jiang et al., 2009).

Synthesis of secondary amines : 2-benzylidene-8,9-dihydro-7H-furo[2,3-f][1,3]-benzoxazin-3(2H)-one derivatives can be used in the synthesis of secondary amines containing a 6-hydroxyaurone moiety (Popova et al., 2016).

Acetylcholinesterase inhibition : Novel 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives exhibit moderate activities against acetylcholinesterase (Kang et al., 2013).

Large-scale preparation : The process allows for the large-scale preparation of 6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine methanesulfonic acid salt (Shi et al., 2015).

Pharmaceuticals and agrochemicals applications : Palladium-catalyzed carbonylative aminohomologation reaction efficiently synthesizes benzylic amines for applications in pharmaceuticals and agrochemicals (Peng et al., 2018).

C-H functionalization : Rh-catalyzed selective C-H functionalization of 6-arylpurines allows for control of the degree of functionalization by reducing steric repulsion (Kim et al., 2014).

未来方向

The future directions for “6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine” could involve further exploration of its potential biological activities, given the interest in similar compounds for their inhibitory effects on cholinesterases and monoamine oxidase B . Further studies could also focus on its synthesis and the development of novel derivatives with enhanced properties.

属性

IUPAC Name |

6-[[4-(aminomethyl)phenyl]methoxy]-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O/c14-5-8-1-3-9(4-2-8)6-20-12-10-11(17-7-16-10)18-13(15)19-12/h1-4,7H,5-6,14H2,(H3,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINSGVKWAFJDPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)COC2=NC(=NC3=C2NC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

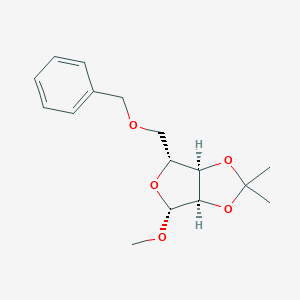

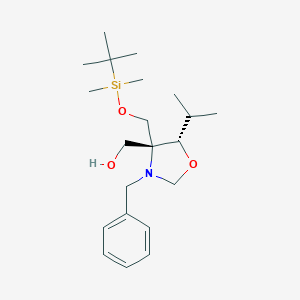

![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-hydroxymethyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B16569.png)

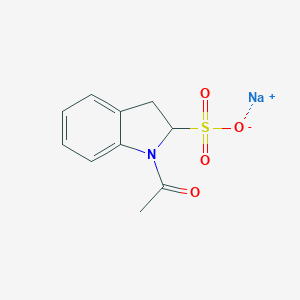

![(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester](/img/structure/B16575.png)